Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the CAS number 1321613-00-6 . It is also known as "3,5-Difluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester" .
Synthesis Analysis
The synthesis of this compound involves a suspension of compound H3, Bis(pinacolato)diborn, Pd(dppf)Cl2, and KOAc in dixoane. The mixture is heated to 70°C quickly for 2 hours .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 373.0±42.0 °C and a predicted density of 1.19±0.1 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily used in the synthesis of complex boric acid ester intermediates. In a study by Huang et al. (2021), this compound was obtained through a three-step substitution reaction. Its structure was confirmed using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Single crystals were measured via X-ray diffraction and subjected to conformational analysis. The molecular structures were calculated using density functional theory (DFT) and compared with X-ray diffraction values, revealing consistency between the DFT-optimized structures and the crystal structures (Huang et al., 2021).
Vibrational Properties Studies
In a study focused on vibrational properties, Wu et al. (2021) synthesized related compounds and characterized them using spectroscopy. Their structures were confirmed via X-ray diffraction, and the optimized molecular crystal structures were determined based on DFT calculations. Comparative analysis of spectroscopic data, including UV-Visible and NMR, geometrical parameters, and molecular electrostatic potential was performed, providing insights into the physical and chemical properties of these compounds (Wu et al., 2021).
Palladium-Catalyzed Synthesis
Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of aryl bromides. This method proved particularly effective for borylation of aryl bromides bearing sulfonyl groups, suggesting its utility in the synthesis of complex organic compounds (Takagi & Yamakawa, 2013).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAZQBFMFDOBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
1321613-00-6 | |
Record name | Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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